2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile
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Overview
Description
2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a morpholine ring, a thiazole ring, and a malononitrile group.
Preparation Methods
The synthesis of 2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile typically involves the reaction of 2,6-dimethylmorpholine with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents.
Thiazole derivatives: Compounds containing the thiazole ring, which may have different substituents or additional functional groups.
Morpholine derivatives: Compounds containing the morpholine ring, which may have different substituents or additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity .
Properties
IUPAC Name |
2-[[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-7-17(8-10(2)18-9)13-16-6-12(19-13)3-11(4-14)5-15/h3,6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQQEGYUXQPGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(S2)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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